molecular formula C8H6N2O2 B11918967 Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid CAS No. 342410-99-5

Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid

Katalognummer: B11918967
CAS-Nummer: 342410-99-5
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: ZYYBNJMUPCOMMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidine-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate, and subsequent heating to reflux, can yield the desired compound . Another method involves the use of the Dimroth rearrangement, which is a well-known process for synthesizing condensed pyrimidines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions: Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Dimroth rearrangement involves the use of bases and can be catalyzed by acids or heat .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities . Additionally, this compound is used in the development of new pharmaceuticals and agrochemicals due to its unique structural features .

Wirkmechanismus

The mechanism of action of pyrrolo[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to pyrrolo[1,2-a]pyrimidine-7-carboxylic acid include other pyrimidine derivatives, such as pyrrolo[2,3-d]pyrimidine and imidazo[4,5-b]pyridine .

Uniqueness: this compound is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

342410-99-5

Molekularformel

C8H6N2O2

Molekulargewicht

162.15 g/mol

IUPAC-Name

pyrrolo[1,2-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-4-7-9-2-1-3-10(7)5-6/h1-5H,(H,11,12)

InChI-Schlüssel

ZYYBNJMUPCOMMS-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=C(C=C2N=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.